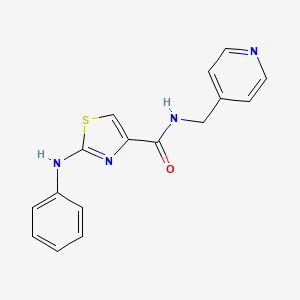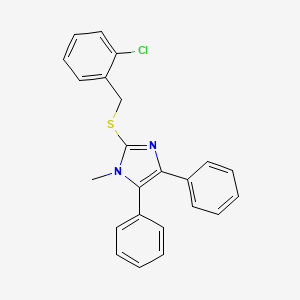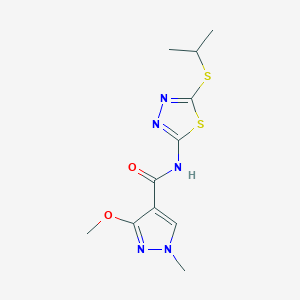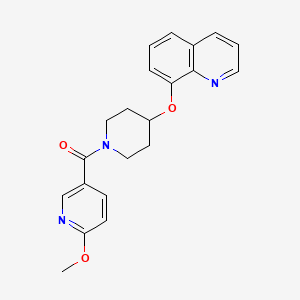
2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is commonly referred to as PTC-209 and is a small molecule inhibitor of BMI-1, a protein that plays a crucial role in maintaining the self-renewal capacity of stem cells.
Aplicaciones Científicas De Investigación
Antimicrobial and Antituberculosis Activity
2-(Phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide and its derivatives exhibit significant antimicrobial activities. For instance, thiazole-aminopiperidine hybrid analogues have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors, displaying antituberculosis activity alongside low cytotoxicity, suggesting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013)(Jeankumar et al., 2013). Similarly, 2-phenylamino-thiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing enhanced potency against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, compared to reference drugs (Bikobo et al., 2017)(Bikobo et al., 2017).
Antitumor Activities
Research has also focused on the potential antitumor activities of 2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide derivatives. Studies have demonstrated that certain derivatives can inhibit tumor growth effectively. For instance, zinc(II) complexes with pyridine thiazole derivatives have been prepared and evaluated for their antimicrobial and antitumor activities. These complexes were found to be more active than the free ligands, with some compounds showing absolute specificity for certain cancer cell lines (Xun-Zhong et al., 2020)(Xun-Zhong et al., 2020). This indicates the potential of these compounds in developing new cancer therapies.
Synthesis and Drug Development
The chemical synthesis of 2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide derivatives has been a key area of research, leading to the discovery of compounds with significant biological activities. The novel synthetic routes and methods for these derivatives enable the exploration of their biological activities and therapeutic applications. For example, the synthesis of various thiazole derivatives has led to the identification of molecules with potent Src/Abl kinase inhibitory activity, showing promise for the treatment of chronic myelogenous leukemia (CML) and other cancers (Lombardo et al., 2004)(Lombardo et al., 2004).
VEGFR-2 Inhibition for Cancer Therapy
Further research has identified 2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide derivatives as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. These inhibitors have shown potent antiproliferative activity against a range of tumor cell lines and demonstrated robust in vivo efficacy in xenograft models, highlighting their potential as cancer therapeutics (Borzilleri et al., 2006)(Borzilleri et al., 2006).
Propiedades
IUPAC Name |
2-anilino-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-15(18-10-12-6-8-17-9-7-12)14-11-22-16(20-14)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEFISLHAALLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylamino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2616105.png)


![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2616111.png)
![6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2616112.png)
![Tert-butyl 4-[[methyl-(5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2616114.png)
![4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2616115.png)


![2-[4-methyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2616122.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2616123.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616126.png)
